Methocarbamol-O-sulfate-d5 Sodium Salt
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Overview
Description
Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate Sodium Salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methocarbamol-O-sulfate-d5 Sodium Salt involves the isotopic labeling of Methocarbamol-O-sulfate Sodium Salt with deuterium. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Methocarbamol, which is then reacted with sulfuric acid to form Methocarbamol-O-sulfate.
Isotopic Labeling: The Methocarbamol-O-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in Methocarbamol-O-sulfate-d5.
Neutralization: The deuterated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Methocarbamol are reacted with sulfuric acid in industrial reactors.
Deuterium Exchange: The deuterium exchange is carried out in specialized reactors to ensure complete isotopic labeling.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfites and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol-O-sulfate Sodium Salt: The non-deuterated version of the compound.
Methocarbamol-D5: Another isotopically labeled derivative.
Uniqueness
Methocarbamol-O-sulfate-d5 Sodium Salt is unique due to its isotopic labeling with deuterium, which makes it particularly useful in tracing studies and reaction mechanism elucidation. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques.
Properties
IUPAC Name |
sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHFYAQEVOZTLQ-ADIOSLTNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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